2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol
Overview
Description
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is an organic compound that features both imidazole and benzyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, a common motif in many biologically active molecules, makes it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol typically involves the reaction of an imidazole derivative with a benzylamine derivative under controlled conditions. One common method includes:
Starting Materials: Imidazole-4-carboxaldehyde and benzylamine.
Reaction: The imidazole-4-carboxaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)methanol.
Final Step: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like pyridinium chlorochromate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)acetaldehyde.
Reduction: 2-(((1H-Dihydroimidazol-4-yl)methyl)(benzyl)amino)ethanol.
Substitution: 2-(((1H-Imidazol-4-yl)methyl)(substituted benzyl)amino)ethanol.
Scientific Research Applications
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(((1H-Imidazol-4-yl)methyl)(phenyl)amino)ethanol
- 2-(((1H-Imidazol-4-yl)methyl)(methyl)amino)ethanol
- 2-(((1H-Imidazol-4-yl)methyl)(ethyl)amino)ethanol
Uniqueness
2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol is unique due to the presence of both the imidazole and benzyl groups, which confer distinct chemical and biological properties. The benzyl group enhances the compound’s hydrophobicity, potentially increasing its membrane permeability and bioavailability. Additionally, the imidazole ring’s ability to coordinate with metal ions makes it a versatile ligand in various biochemical applications.
Properties
IUPAC Name |
2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12/h1-5,8,11,17H,6-7,9-10H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFHMCCBZZUJKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624906 | |
Record name | 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-03-1 | |
Record name | 2-{Benzyl[(1H-imidazol-5-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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